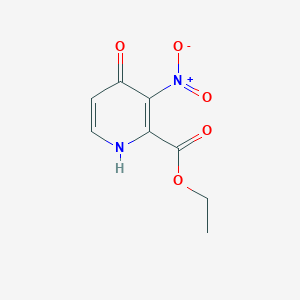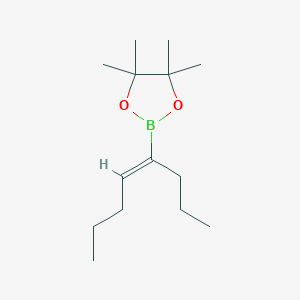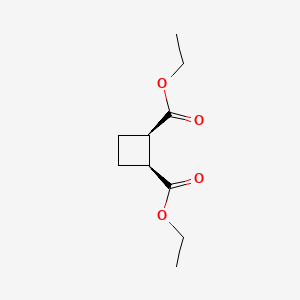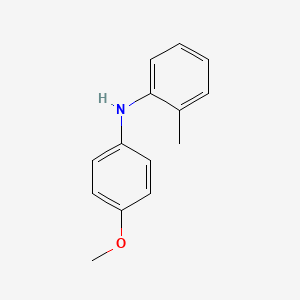![molecular formula C11H15N5Na2O10P2 B12282643 disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12282643.png)
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a purine base, a sugar moiety, and a phosphorylated group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules. This involves the formation of the imidazole ring and subsequent fusion with a pyrimidine ring.
Attachment of the Sugar Moiety: The sugar moiety, specifically a ribose or deoxyribose, is attached to the purine base through a glycosidic bond. This step often requires the use of protecting groups to ensure selective reactions.
Phosphorylation: The final step involves the phosphorylation of the sugar moiety. This is achieved using phosphorylating agents such as phosphoric acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures. Key steps include:
Bulk Synthesis of Purine Base: Large-scale synthesis of the purine base using high-efficiency reactors.
Automated Glycosylation: Automated systems for the attachment of the sugar moiety to ensure consistency and high yield.
Phosphorylation and Purification: Efficient phosphorylation methods followed by purification techniques such as crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often involving the purine base or the sugar moiety.
Reduction: Reduction reactions can modify the functional groups, particularly the phosphorylated group.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various phosphorylated derivatives, modified purine bases, and substituted sugar moieties.
Wissenschaftliche Forschungsanwendungen
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of nucleotides and nucleosides.
Biology: Studied for its role in cellular processes, particularly in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Wirkmechanismus
The compound exerts its effects through interactions with various molecular targets:
DNA and RNA Synthesis: It can be incorporated into nucleic acids, affecting their synthesis and function.
Enzyme Inhibition: Acts as an inhibitor for certain enzymes involved in nucleotide metabolism.
Signal Transduction: Participates in cellular signaling pathways, influencing cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
Disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate is unique due to its specific structure and functional groups. Similar compounds include:
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Guanosine Monophosphate (GMP): Involved in cellular signaling.
Cytidine Monophosphate (CMP): A building block of RNA.
These compounds share structural similarities but differ in their specific functions and applications.
Eigenschaften
Molekularformel |
C11H15N5Na2O10P2 |
|---|---|
Molekulargewicht |
485.19 g/mol |
IUPAC-Name |
disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |
InChI |
InChI=1S/C11H17N5O10P2.2Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(26-10)1-25-28(23,24)3-27(20,21)22;;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H2,20,21,22)(H3,12,14,15,19);;/q;2*+1/p-2 |
InChI-Schlüssel |
MZSIYHSOBHJEJS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-pyren-1-ylhexanoate](/img/structure/B12282570.png)


![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)





![tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)

![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
![1-[3-(Benzyloxymethyl)cyclobutyl]ethanol](/img/structure/B12282641.png)
![1-(6-chloro-1H-pyrrolo[3,2-b]pyridin-5-yl)ethanone](/img/structure/B12282653.png)
